Tetramethylammonium acetate hydrate

Thermochemolysis Natural Organic Matter Analysis Pyrolysis-GC-MS

Substituting tetramethylammonium acetate hydrate with other acetate sources risks altered reactivity and data reproducibility in methylation and phase-transfer applications. This hydrated solid offers distinct handling advantages over anhydrous forms. - **Thermochemolysis reagent**: Preserves carboxylic acid structures; generates unique sulfur markers (e.g., methyl 3-methylmercaptopropanoate) not seen with TMAH. - **Corrosion inhibitor**: Achieves 0.068 mm/yr on API X65 steel at 100 ppm; precise dosing required. - **MCM-41 template**: [HDTMA][OAc] yields 374.1 mg/g bacitracin loading. - **Reliable supply**: BenchChem ensures batch-to-batch consistency.

Molecular Formula C6H17NO3
Molecular Weight 151.20
CAS No. 1266615-86-4
Cat. No. B3320825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium acetate hydrate
CAS1266615-86-4
Molecular FormulaC6H17NO3
Molecular Weight151.20
Structural Identifiers
SMILESCC(=O)[O-].C[N+](C)(C)C.O
InChIInChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1
InChIKeyCWLWVEZPAROZNJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Acetate Hydrate: Product Overview


Tetramethylammonium acetate hydrate (TMAAc hydrate, CAS 1266615-86-4) is a quaternary ammonium salt comprising the tetramethylammonium (TMA) cation paired with the acetate anion, incorporating water of hydration in its crystal lattice. As a hydrated solid, it offers the same fundamental chemical reactivity as the anhydrous form (CAS 10581-12-1) while providing distinct handling characteristics and solution preparation convenience for laboratory workflows . The compound functions as a phase-transfer catalyst, a thermochemolysis reagent, an electrolyte additive, and a selective methylating agent . Its relatively small cationic radius compared to longer-chain tetraalkylammonium analogs confers unique solubility and ion-pairing behavior that directly impacts performance in specific applications [1].

Hydrated solid form Facilitates solution preparation and handling compared to anhydrous analog.
Compact TMA cation Enables distinct ion-pairing and solubility behavior for phase-transfer and electrolyte applications.
Dual methylation and base reactivity Acts as a selective methylating agent and mild base in thermochemolysis workflows.

Tetramethylammonium Acetate Hydrate: Substitution Risks


Substituting tetramethylammonium acetate hydrate with alternative quaternary ammonium salts or other acetate sources without rigorous method revalidation introduces significant risk of altered reactivity, selectivity, and data reproducibility. The TMA cation's compact geometry and specific hydration shell differ fundamentally from longer-chain tetraalkylammonium cations, affecting ion-pairing strength, chromatographic retention, and surface adsorption behavior [1]. The acetate counterion confers a base strength distinct from hydroxide, carbonate, or halide analogs, which critically influences reaction pathways in thermochemolysis and methylation applications [2]. Even substitution between hydrated and anhydrous forms alters reagent handling and solution preparation accuracy due to differences in effective molecular weight and hygroscopicity .

Cation size Longer-chain tetraalkylammonium salts alter ion-pairing strength and chromatographic retention; method reproducibility may shift.
Counterion Hydroxide, carbonate, or halide analogs provide different base strength, compromising thermochemolysis selectivity and methylation pathways.
Hydration state Substituting anhydrous for hydrate or vice versa changes effective molecular weight and solution preparation accuracy.

Tetramethylammonium Acetate Hydrate: Evidence vs. Analogs


Thermochemolysis Selectivity for Carboxylic Acids

In off-line thermochemolysis of aquatic natural organic matter, tetramethylammonium acetate (TMAAc) in methanol produces a distinctly different suite of compounds compared to the more alkaline tetramethylammonium hydroxide (TMAH) and tetramethylammonium carbonate (TMACO₃). Only TMAAc in methanol generates methyl esters of carboxylic acids, while TMAH and TMACO₃ produce no methyl esters [1]. Additionally, TMAAc uniquely produces methyl 3-methylmercaptopropanoate, with no sulfur-containing compounds detected from TMAH or TMACO₃ treatments [1]. Off-line TMAAc avoids decarboxylation reactions and preserves more structural information than either TMAH or TMACO₃ under comparable conditions [1].

Thermochemolysis selectivity
Head-to-head
Exclusive methyl ester formation of carboxylic acids with TMAAc; TMAH and TMACO₃ produce no methyl esters. Unique sulfur marker (methyl 3-methylmercaptopropanoate) detected only with TMAAc.
Preserves structural information better than alkaline alternatives.
Off-line thermochemolysis in methanol.
Thermochemolysis Natural Organic Matter Analysis Pyrolysis-GC-MS

Corrosion Inhibition in Saline Environments

Tetramethylammonium acetate (TMAAc) was evaluated as a corrosion inhibitor in saline environments using the weight loss method across concentrations from 0.01 to 10 wt% [1]. At 0.01 wt% (equivalent to 100 ppm), TMAAc minimized the corrosion rate to 0.068 mm/yr [1]. However, increasing TMAAc concentration resulted in a progressive rise in corrosion rate, reaching 0.176 mm/yr at 10 wt% [1]. This concentration-dependent behavior indicates that TMAAc functions effectively as a corrosion inhibitor only at dilute concentrations within the 50–100 ppm range typically employed in oil and gas systems [1].

Corrosion inhibition
Reported
Minimum corrosion rate 0.068 mm/yr at 0.01 wt% (100 ppm); increases to 0.176 mm/yr at 10 wt%.
Effective inhibition only at dilute concentration; higher doses accelerate corrosion.
API X65 steel, saline environment, weight loss method.
Corrosion Inhibition Flow Assurance Oil and Gas

Acetate-Based Templates for MCM-41 Synthesis

Tetraalkylammonium acetates, including hexadecyltrimethylammonium acetate ([HDTMA][OAc]), were employed as templates for room-temperature synthesis of MCM-41 mesoporous silica materials. MCM-41 materials obtained with acetate-based templates exhibited higher specific surface area compared to reference material synthesized with the conventional template [HDTMA][Br] [1]. MCM-41 synthesized with [HDTMA][OAc] demonstrated excellent loading capacity of 374.1 mg/g for the cyclic peptide antibiotic bacitracin, and moderate loading capacities of 70.3 mg/g for insulin and 70.8 mg/g for lipase from porcine pancreas [1].

MCM-41 templating
Cross-study
Acetate-template MCM-41 shows higher specific surface area than bromide-template reference. Bacitracin loading 374.1 mg/g, insulin 70.3 mg/g, lipase 70.8 mg/g.
Acetate-based templates may enhance textural properties and loading capacity.
Room-temperature synthesis with HDTMA acetate.
Mesoporous Silica Synthesis Drug Delivery Nanomaterials

Hollow-Fiber Microextraction with In-Situ Derivatization

Tetramethylammonium acetate (TMAAc) was employed as a dual-function reagent serving as both acceptor and derivatization agent in hollow-fiber-based liquid-liquid-liquid microextraction coupled with GC analysis [1]. Upon injection, extracted benzoic acid (BA) and sorbic acid (SA) were quantitatively derivatized to their methyl esters with TMAAc in the GC injection port [1]. The method achieved enrichment factors of 300 for BA and 425 for SA, with limits of detection (LODs) of 20 μg/L for BA and 2.0 μg/L for SA [1]. Recoveries ranged from 83–116% with RSDs of 1.2–11.4% (n=3) across a linear range of 0.1–50 mg/L (r>0.993) [1].

Microextraction performance
Supporting
Enrichment factors: BA 300×, SA 425×. LOD: BA 20 μg/L, SA 2.0 μg/L. Recovery 83–116%, RSD 1.2–11.4% over 0.1–50 mg/L.
Simplified dual-function workflow enables high sensitivity for preservative analysis.
Hollow-fiber LLLME with in-situ GC derivatization.
Analytical Chemistry Sample Preparation Food Analysis

Tetramethylammonium Acetate Hydrate: Key Applications


Off-Line Thermochemolysis for Organic Matter Analysis

Employ TMAAc in methanol as the thermochemolysis reagent for aquatic or terrestrial natural organic matter samples when preservation of carboxylic acid structural information is required. TMAAc uniquely generates methyl esters of carboxylic acids and produces sulfur-containing marker compounds (e.g., methyl 3-methylmercaptopropanoate) that are not observed with TMAH or TMACO₃ reagents [1]. This method avoids decarboxylation artifacts and retains more structural information than alternative tetramethylammonium salt-based protocols.

Corrosion Inhibitor for Flow Assurance

Utilize TMAAc as a corrosion-suppressing additive in saline environments at low concentrations of approximately 100 ppm (0.01 wt%), where it achieves a minimized corrosion rate of 0.068 mm/yr on API X65 pipeline steel [1]. Avoid higher concentrations (>0.5 wt%), as corrosion rates increase with TMAAc concentration, reaching 0.176 mm/yr at 10 wt% [1]. This narrow effective concentration window necessitates precise dosing control for optimal flow assurance applications.

Room-Temperature Mesoporous Silica Synthesis for Drug Delivery

Select tetraalkylammonium acetate templates, particularly [HDTMA][OAc], for room-temperature synthesis of MCM-41 mesoporous silica nanospheres when higher specific surface area and enhanced biomolecule loading capacity are required [1]. MCM-41 materials synthesized with acetate-based templates exhibit superior textural characteristics compared to bromide-templated reference materials and achieve excellent loading capacity for peptide antibiotics (374.1 mg/g bacitracin) suitable for drug delivery applications [1].

Dual-Function Microextraction for Food Preservative Analysis

Deploy TMAAc as both acceptor phase and derivatization reagent in hollow-fiber liquid-liquid-liquid microextraction for GC analysis of benzoic acid and sorbic acid preservatives in beverages and food products [1]. The method achieves 425× enrichment for sorbic acid with LODs of 2.0 μg/L and recoveries of 83–116% across a 0.1–50 mg/L linear range [1], providing a simplified, sensitive workflow that eliminates separate derivatization steps.

Application
Selection Property
Validation Focus
Organic matter thermochemolysis
Reagent selectivity for carboxylic acid methylation
Absence of decarboxylation artifacts; sulfur-marker recovery
Flow assurance corrosion inhibitor
Concentration-dependent inhibition window
Corrosion rate minimum at low ppm; risk at elevated concentrations
Mesoporous silica synthesis (drug delivery)
Acetate-template textural advantage
Surface area and biomolecule loading characteristics
Microextraction of food preservatives
Combined extraction-derivatization workflow
Enrichment factor and detection limit performance

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